Bifunctional Reactivity: Orthogonal Alkyne and Alkyl Bromide Handles in a Single C10 Scaffold
10-Bromo-1-decyne enables two distinct, sequential reactions: (1) Sonogashira coupling or CuAAC click chemistry via the terminal alkyne, and (2) nucleophilic substitution or Grignard formation via the primary alkyl bromide. The closest comparator, 1-decyne, lacks the bromine handle, offering only one functional group . 10-Bromo-1-decene retains the bromine handle but lacks the terminal alkyne; the alkene group requires different reaction conditions (e.g., hydroboration, epoxidation) and is incompatible with CuAAC click chemistry . Sonogashira coupling between an alkyne and a bromoalkene proceeds with yields up to 92% under optimized palladium-catalyzed conditions, as demonstrated in multi-step synthetic protocols employing this coupling strategy [1].
| Evidence Dimension | Number of Orthogonal Reactive Handles |
|---|---|
| Target Compound Data | Two orthogonal handles: terminal alkyne (sp C-H) and primary alkyl bromide (C-Br) |
| Comparator Or Baseline | 1-Decyne: One handle (terminal alkyne only); 1-Bromodecane: One handle (alkyl bromide only); 10-Bromo-1-decene: Two handles (terminal alkene and alkyl bromide) |
| Quantified Difference | Target offers 2× the orthogonal reaction pathways versus 1-decyne or 1-bromodecane |
| Conditions | Organic synthesis; sequential or orthogonal protecting group-free functionalization strategies |
Why This Matters
Procurement of a single heterobifunctional building block eliminates the need for separate alkyne and bromide synthons, reducing synthetic steps and improving atom economy.
- [1] Gómez-Herrera A, Nahra F, Wu J, Izquierdo F, Brill M, Cazin C, Nolan SP. Synthesis of di-substituted alkynes via palladium-catalyzed decarboxylative coupling and C-H activation. ChemistrySelect. 2019;4(1):5-9. View Source
